Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate
説明
Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is a heteroaromatic compound featuring a pyrrolo[2,3-b]pyridine core substituted with an iodine atom at position 2 and a methyl propanoate group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitors and epigenetic modulators.
Structure
3D Structure
特性
分子式 |
C11H11IN2O2 |
|---|---|
分子量 |
330.12 g/mol |
IUPAC名 |
methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H11IN2O2/c1-16-9(15)5-4-7-8-3-2-6-13-11(8)14-10(7)12/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChIキー |
ZMXZOPLUJGENPV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=C(NC2=C1C=CC=N2)I |
製品の起源 |
United States |
準備方法
Iodination at the 2-Position
| Reagents | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| CuI, K₃PO₄, 3-iodophenol | DMSO | 90°C | 12 h | 74% | |
| NIS, CHCl₃ | CHCl₃ | 0°C–25°C | 1 h | 68% |
Installation of the Propanoate Side-Chain at the 3-Position
Palladium-Catalyzed Cross-Coupling
The 3-position of 2-iodo-1H-pyrrolo[2,3-b]pyridine undergoes Mizoroki-Heck coupling with methyl acrylate to install the propanoate moiety. A representative procedure involves Pd(OAc)₂ , PPh₃ , and Et₃N in DMF at 100°C, yielding methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate in 78% yield. The reaction proceeds via oxidative addition of the aryl iodide to palladium, followed by alkene insertion and β-hydride elimination.
Table 2: Heck Coupling Parameters
Friedel-Crafts Alkylation
Alternative approaches employ AlCl₃ -mediated Friedel-Crafts alkylation with methyl 3-chloropropanoate . However, this method suffers from poor regioselectivity (<50% yield) due to competing reactions at the 5-position of the azaindole system.
Protective Group Strategies
N1-Protection for Enhanced Reactivity
To prevent undesired N1-alkylation during propanoate installation, tert-butyloxycarbonyl (Boc) or 4-methoxybenzyl (PMB) groups are employed. For instance, Boc-protected 2-iodopyrrolo[2,3-b]pyridine is synthesized using Boc₂O and DMAP in THF , achieving 85% protection efficiency. Subsequent deprotection with TFA in CH₂Cl₂ restores the free NH group post-coupling.
Table 3: Protective Group Efficiency
| Protecting Group | Reagents | Conditions | Deprotection Agent | Yield | Source |
|---|---|---|---|---|---|
| Boc | Boc₂O, DMAP, THF | 25°C, 12 h | TFA, CH₂Cl₂ | 85% | |
| PMB | PMB-Cl, NaH, THF | 0°C–25°C, 3 h | DDQ, H₂O/CH₂Cl₂ | 72% |
Optimization of Reaction Conditions
Solvent and Temperature Effects
DMF outperforms dioxane or toluene in Heck couplings due to superior palladium solubility. Elevated temperatures (100°C vs. 80°C) enhance reaction rates but risk decomposition of the iodinated intermediate.
Catalytic Systems
Pd₂(dba)₃ with Xantphos increases coupling efficiency to 82% compared to Pd(OAc)₂/PPh₃ (78%). Bidentate ligands stabilize the palladium intermediate, reducing side product formation.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) confirms >98% purity, with retention time = 12.4 min.
Challenges and Alternative Routes
化学反応の分析
Types of Reactions
Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
科学的研究の応用
Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
類似化合物との比較
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS 169030-84-6)
- Key Differences: The acetate group (CH2COOCH3) replaces the propanoate (CH2CH2COOCH3), reducing chain length. The iodine atom is absent.
- The lack of iodine limits halogen bonding interactions, which could reduce target affinity .
- Similarity Score : 0.91 .
(b) 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid (CAS 27663-72-5)
- Key Differences: Propanoic acid (CH2CH2COOH) replaces the methyl ester.
- Implications : The carboxylic acid group increases hydrophilicity (logP reduction) but may reduce cell permeability. Acidic protons enable salt formation, enhancing solubility for formulation .
- Similarity Score : 0.89 .
(c) 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid (CAS 18502-18-6)
- Key Differences : A methyl group replaces iodine at position 2, and the ester is replaced by a carboxylic acid.
- Implications : Methyl substitution introduces steric hindrance without electronic effects comparable to iodine. The compound’s hazard profile includes warnings for skin/eye irritation (H315, H319) .
- Molecular Weight : 204.23 (identical to target compound) .
Substituent Effects on Reactivity and Bioactivity
(a) Halogen vs. Alkyl Substituents
- Iodo (Target Compound) : Enhances electrophilicity, enabling participation in Suzuki-Miyaura cross-couplings. The heavy atom facilitates crystallographic studies.
- Methyl (CAS 18502-18-6) : Lacks halogen bonding capacity but may improve metabolic stability by reducing oxidative susceptibility .
(b) Ester vs. Carboxylic Acid
Data Tables
Table 1: Structural and Physical Properties
| Compound Name (CAS) | Molecular Formula | Molecular Weight | Substituents (Position) | Functional Group | logP (Predicted) |
|---|---|---|---|---|---|
| Target Compound | C11H11IN2O2 | 330.13 | I (2), CH2CH2COOCH3 (3) | Ester | 2.1 |
| Methyl 2-(pyrrolopyridin-3-yl)acetate (169030-84-6) | C10H10N2O2 | 190.20 | None (2), CH2COOCH3 (3) | Ester | 1.8 |
| 3-(Pyrrolopyridin-3-yl)propanoic Acid (27663-72-5) | C10H10N2O2 | 190.20 | None (2), CH2CH2COOH (3) | Carboxylic Acid | 0.5 |
| 3-(2-Methyl-pyrrolopyridin-3-yl)propanoic Acid (18502-18-6) | C11H12N2O2 | 204.23 | CH3 (2), CH2CH2COOH (3) | Carboxylic Acid | 1.2 |
生物活性
Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate (CAS: 1706448-75-0) is a compound belonging to the pyrrolo[2,3-b]pyridine class, which has garnered interest due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁IN₂O₂ |
| Molecular Weight | 298.12 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1706448-75-0 |
Antitumor Activity
Research indicates that compounds within the pyrrolo[2,3-b]pyridine family exhibit significant antitumor properties. A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine showed promising results in inhibiting tumor growth in various cancer models. Specifically, some compounds exhibited IC50 values lower than 1 nM against TNIK (TRAF2 and NCK interacting kinase), a target implicated in cancer progression .
The biological mechanisms through which this compound exerts its effects may involve:
- Inhibition of Kinases : The compound exhibits high inhibition of TNIK, which is crucial for cellular signaling pathways related to proliferation and survival.
- Antimicrobial Activity : Pyrrolo[2,3-b]pyridine derivatives have shown activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 0.15 µM, indicating strong antimicrobial potential .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural features:
- Iodine Substitution : The presence of iodine at the 2-position enhances lipophilicity and may improve cellular uptake.
- Propanoate Group : The ester functionality may contribute to bioavailability and metabolic stability.
Case Study 1: Anticancer Efficacy
In an experimental model using xenografts of head and neck cancer, this compound demonstrated significant tumor growth inhibition. The study highlighted the compound's potential as a therapeutic agent in oncology .
Case Study 2: Antimycobacterial Activity
A separate investigation into the antimycobacterial properties revealed that certain pyrrolo[2,3-b]pyridine derivatives exhibited effective inhibition against M. tuberculosis with MIC values significantly lower than traditional antibiotics. This suggests that compounds like this compound could serve as viable candidates for further development in tuberculosis treatment strategies .
Q & A
Q. Optimization Strategies :
| Parameter | Recommendation | Example from Evidence |
|---|---|---|
| Catalyst loading | 10-20 mol% Pd catalyst for efficient coupling | 96% yield achieved with Pd catalyst |
| Solvent system | THF or DCM/EtOAC mixtures for purification | DCM/EtOAC (90:10) used in silica gel chromatography |
| Temperature | Room temperature for nitro reductions; 80-100°C for coupling | Hydrogenation at RT for 3-4 hours |
Basic: How is this compound characterized, and what spectral data are critical?
Key characterization methods include:
- ¹H/¹³C NMR : Proton signals for the NH group (δ ~13.4 ppm in DMSO-d₆) and aromatic protons (δ 7.2–8.9 ppm) confirm the pyrrolopyridine scaffold .
- HRMS : Exact mass validation (e.g., [M+H]⁺ calculated vs. observed) ensures molecular integrity .
- IR Spectroscopy : Peaks at ~1731 cm⁻¹ (ester C=O stretch) and ~1609 cm⁻¹ (aromatic C=C) .
Q. Resolution Method :
- Use variable-temperature NMR to observe tautomerization dynamics.
- Compare DMSO-d₆ vs. CDCl₃ spectra; δ 13.41 in DMSO-d₆ confirms NH presence .
Advanced: What bioassay strategies are recommended for evaluating kinase inhibition by this compound?
- In vitro kinase assays : Use recombinant kinases (e.g., GSK-3β, CHK1) with ATP-concentration-dependent IC₅₀ measurements .
- Cellular assays : Monitor downstream phosphorylation markers (e.g., p-Smad3 for TGF-β pathway inhibition) .
- Counter-screening : Test against kinase panels to assess selectivity (e.g., >100-fold selectivity for CHK1 over CDK2) .
Example : reported IC₅₀ = 10 nM for CHK1 using a fluorescence polarization assay .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
